2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione
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Overview
Description
2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione is a complex organic compound characterized by its nitrophenyl group and benzimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol. This intermediate is then subjected to further chemical reactions to introduce the benzimidazole and naphthoquinone structures.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione exerts its effects involves its interaction with specific molecular targets. The nitro group and benzimidazole moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: : A phenolic compound with a nitro group, used as a pH indicator and intermediate in the synthesis of paracetamol.
Indole Derivatives: : Compounds containing the indole nucleus, known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione stands out due to its complex structure and potential applications in various fields. Its unique combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
2-(4-nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c25-19-13-3-1-2-4-14(13)20(26)17-15(19)9-10-16-18(17)23-21(22-16)11-5-7-12(8-6-11)24(27)28/h1-10,13-14H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHSUBEUWFXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)C(=O)C3=C(C2=O)C=CC4=C3N=C(N4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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